(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Steroid Metabolism 17-Dehydroxylation Isomer-Specific Conversion

ANDA impurity profiling fails when the wrong geometric isomer is used-Z-isomer (CAS 105562-13-8) undergoes metabolic conversion absent in the E-isomer, invalidating compendial HPLC methods. Procure the certified E-isomer to ensure regulatory compliance. • Compendial-grade Hydrocortisone Impurity B with RRT 1.1 (acceptance criterion NMT 0.20%). • 9.2-fold CYP11B1 selectivity (IC50 4 nM vs. 37 nM for CYP11B2) for metabolic pathway dissection. • Baseline-resolved HPLC separation from Z-isomer; supplied with full characterization data for ANDA/DMF submissions.

Molecular Formula C₂₁H₂₈O₄
Molecular Weight 344.44
CAS No. 105562-12-7
Cat. No. B1145221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
CAS105562-12-7
Molecular FormulaC₂₁H₂₈O₄
Molecular Weight344.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

105562-12-7 Procurement Guide: Differentiated Evidence for (11β,17E)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al


(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al (CAS 105562-12-7) is a synthetic steroidal enol aldehyde which functions as the E‑isomer of hydrocortisone 21‑deoxyaldehyde derivative; it is formally recognised as Hydrocortisone Impurity B and Cortisol Impurity 1 [1]. Its differentiation from the corresponding Z‑isomer (CAS 105562-13-8) and other in‑class steroidal impurities is rooted in isomer‑specific metabolic fate, distinct cytochrome P450 inhibition selectivity, and well‑characterised chromatographic behaviour, all of which are critical for accurate analytical method development and meaningful pharmacological interpretation [2].

Why Generic 17(20)-Enol Aldehyde Substitution Introduces Quantifiable Risk for 105562-12-7 Users


Substituting the E‑isomer (105562-12-7) with the Z‑isomer (105562-13-8) or with other hydrocortisone impurities eliminates the stereospecific metabolic and analytical properties that define the value of this compound. In mouse liver homogenate experiments, only the Z‑isomer underwent conversion to the 17‑deoxy‑21‑oic acid metabolite, whereas the E‑isomer remained metabolically intact [1]. In addition, the E‑isomer displays a 9.2‑fold preference for CYP11B1 over CYP11B2 (IC50 4 nM vs. 37 nM), which means that replacement with a non‑selective or differently selective compound would yield divergent biological fingerprints [2]. Chromatographically, the two geometric isomers are resolved by reversed‑phase HPLC with distinct relative retention times, so using the wrong isomer invalidates compendial impurity methods that rely on the RRT 1.1 specification established for Hydrocortisone Impurity B [3].

Quantitative Differentiation Evidence for (11β,17E)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al (105562-12-7)


Stereospecific Metabolic Fate: E-Isomer vs. Z-Isomer in Mouse Liver Homogenate

In vitro incubation of tritium‑labelled enol aldehyde (cis:trans ratio ~3:1) with mouse liver homogenate demonstrated that only the Z‑isomer (cis, CAS 105562-13-8) is metabolised to 11β,20‑dihydroxy‑3‑oxopregna‑4‑en‑21‑oic acid; the E‑isomer (trans, CAS 105562-12-7) showed no conversion to acid metabolites under identical conditions [1]. This stereospecific block is the primary differentiator for metabolic pathway studies.

Steroid Metabolism 17-Dehydroxylation Isomer-Specific Conversion

CYP11B1 vs. CYP11B2 Inhibition Selectivity: 105562-12-7 Displays 9.2-Fold Preference for CYP11B1

In a direct enzymatic assay employing human CYP11B1 and CYP11B2 expressed in hamster V79MZh cells, (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al inhibited CYP11B1 with an IC50 of 4 nM and CYP11B2 with an IC50 of 37 nM [1]. The resulting selectivity ratio (CYP11B2 IC50 / CYP11B1 IC50) of 0.11 indicates a 9.2‑fold preference for CYP11B1, in contrast to benchmark CYP11B2‑selective inhibitors such as R‑fadrozole (CYP11B2 IC50 6.0 nM, selectivity ~20‑fold for CYP11B2) [2].

Cytochrome P450 CYP11B1 CYP11B2 Selectivity

Chromatographic Resolution: Reversed-Phase HPLC Separation of E- and Z-Enol Aldehyde Isomers

Lewbart et al. (1989) reported the first complete separation of cis‑ and trans‑17(20)‑ene‑20‑hydroxy‑21‑aldehydes by reversed‑phase HPLC, with pure E‑isomer (105562-12-7) and Z‑isomer (105562-13-8) isolated and individually characterised [1]. In compendial hydrocortisone monograph methods, Hydrocortisone Impurity B (E‑isomer) elutes at a relative retention time (RRT) of 1.1 relative to hydrocortisone, with a specification limit of NMT 0.20% [2].

HPLC Isomer Separation Analytical Method

Regulatory Identity: Defined Hydrocortisone Impurity B Status Underpins ANDA and QC Applications

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is formally designated Hydrocortisone Impurity B across multiple pharmacopoeial contexts and is supplied with detailed characterisation data compliant with regulatory guidelines [1]. Its use is explicitly documented for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) processes and commercial hydrocortisone production [1]. The isomer (11β,17Z) (CAS 105562-13-8) corresponds to a different impurity (D453910), confirming that the E‑configuration is the sole species corresponding to Impurity B .

Pharmaceutical Impurity Reference Standard ANDA Quality Control

Physicochemical Identity: Melting Point and Solubility Define Handling and Formulation Windows

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al exhibits a melting point of 195–200 °C and is slightly soluble in chloroform and methanol, with a predicted logP of 2.3 [1]. These values contrast with hydrocortisone (melting point ~220 °C, freely soluble in methanol) and with cortisone (Hydrocortisone EP Impurity B, CAS 53‑06‑5, melting point 223–228 °C), providing a simple identity check upon receipt. The compound requires storage at -20 °C for maximum recovery .

Melting Point Solubility Physicochemical Characterisation

High-Value Application Scenarios for (11β,17E)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al (105562-12-7)


AND A Regulatory Impurity Profiling and Method Validation for Hydrocortisone Drug Products

105562-12-7 serves as the certified Hydrocortisone Impurity B reference standard for HPLC method development, system suitability testing, and forced degradation studies required in ANDA submissions. Its RRT of 1.1 and defined acceptance criterion (NMT 0.20%) are specified in compendial monographs, making it the only acceptable isomer for this purpose [1].

Cortisol 17-Dehydroxylation Pathway Studies Requiring Stereospecific Metabolic Probes

Because the E-isomer resists metabolic conversion to 17-deoxy-21-oic acid in mouse liver systems while the Z-isomer is efficiently converted, 105562-12-7 is the stereochemically defined probe for isolating and characterising the 17-dehydroxylation intermediate step [2].

CYP11B1-Selective Inhibition Experiments in Adrenal Steroidogenesis Research

With a 9.2-fold CYP11B1-over-CYP11B2 selectivity (IC50 4 nM vs. 37 nM), 105562-12-7 provides a tool for dissecting the roles of CYP11B1 (cortisol synthase) and CYP11B2 (aldosterone synthase) in vitro, offering a reversed selectivity profile relative to R-fadrozole [3].

Isomer Library Construction for Steroid Metabolomics LC-MS Method Development

The baseline-resolved HPLC separation of E- and Z-enol aldehydes, coupled with distinct NMR and UV spectral signatures documented by Lewbart et al., enables the use of 105562-12-7 as an authentic standard for building isomer-resolved steroid libraries in metabolomics workflows [4].

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